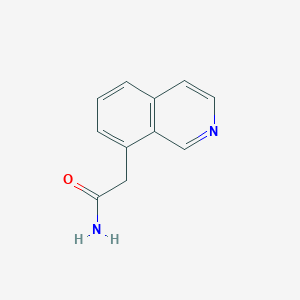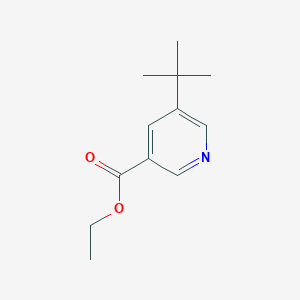
Ethyl 5-(tert-butyl)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(tert-butyl)nicotinate is an organic compound belonging to the nicotinate ester family It is characterized by the presence of an ethyl ester group attached to the 5-position of a nicotinic acid derivative, which also contains a tert-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(tert-butyl)nicotinate typically involves the esterification of nicotinic acid derivatives. One common method includes the reaction of 5-(tert-butyl)nicotinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows: [ \text{5-(tert-butyl)nicotinic acid} + \text{ethanol} \rightarrow \text{this compound} + \text{water} ]
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and scalability of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 5-(tert-butyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Ethyl 5-(tert-butyl)nicotinate has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active nicotinic acid derivatives.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting nicotinic receptors.
Industry: It finds applications in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism by which Ethyl 5-(tert-butyl)nicotinate exerts its effects involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various physiological effects, including changes in neurotransmitter release and receptor sensitivity.
Comparaison Avec Des Composés Similaires
Ethyl nicotinate: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.
Methyl 5-(tert-butyl)nicotinate: Similar structure but with a methyl ester group instead of an ethyl ester.
tert-Butyl nicotinate: Contains the tert-butyl group but lacks the ethyl ester functionality.
Uniqueness: this compound is unique due to the presence of both the ethyl ester and tert-butyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
ethyl 5-tert-butylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H17NO2/c1-5-15-11(14)9-6-10(8-13-7-9)12(2,3)4/h6-8H,5H2,1-4H3 |
Clé InChI |
TUXHEOJQUHJNBE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=CN=C1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


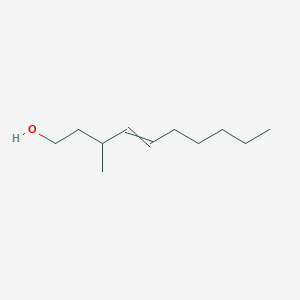
![N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium Chloride](/img/structure/B13674612.png)
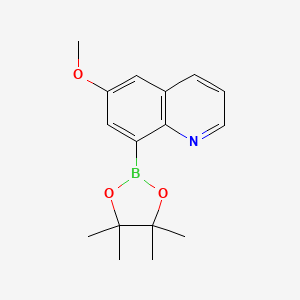
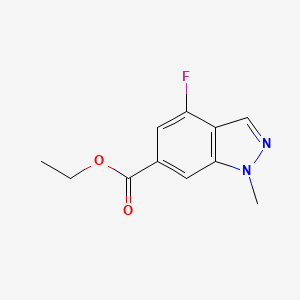
![(R)-2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde](/img/structure/B13674637.png)
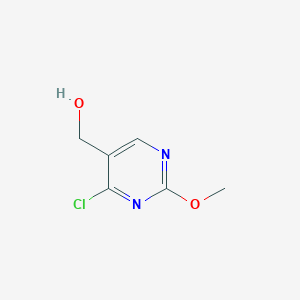
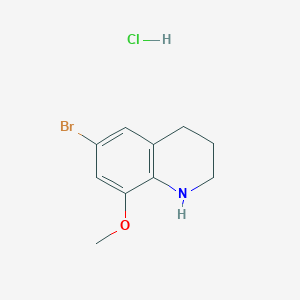
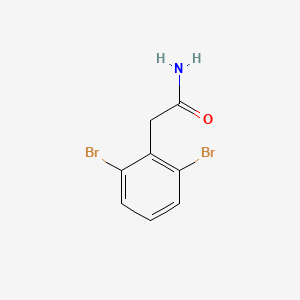
![8-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13674672.png)

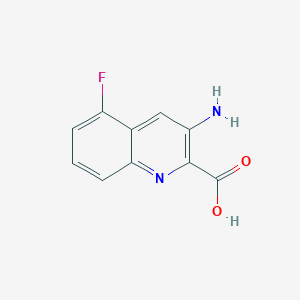
![2-Methyl-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B13674686.png)
